Cas no 1428374-66-6 (1-(diphenylmethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea)

1-(diphenylmethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea 化学的及び物理的性質
名前と識別子
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- 1-(diphenylmethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea
- 1428374-66-6
- 1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
- 1-benzhydryl-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea
- 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-benzhydrylurea
- VU0547118-1
- F6403-3175
- AKOS024553953
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- インチ: 1S/C22H21N5OS/c28-21(23-14-12-19-16-29-22(25-19)27-15-7-13-24-27)26-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-11,13,15-16,20H,12,14H2,(H2,23,26,28)
- InChIKey: SNPAJKSXOQWGSH-UHFFFAOYSA-N
- SMILES: S1C(N2C=CC=N2)=NC(=C1)CCNC(NC(C1C=CC=CC=1)C1C=CC=CC=1)=O
計算された属性
- 精确分子量: 403.14668148g/mol
- 同位素质量: 403.14668148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 29
- 回転可能化学結合数: 7
- 複雑さ: 491
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- XLogP3: 3.9
1-(diphenylmethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6403-3175-10mg |
1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |
1428374-66-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6403-3175-40mg |
1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |
1428374-66-6 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6403-3175-15mg |
1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |
1428374-66-6 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6403-3175-20μmol |
1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |
1428374-66-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6403-3175-75mg |
1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |
1428374-66-6 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6403-3175-100mg |
1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |
1428374-66-6 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6403-3175-2mg |
1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |
1428374-66-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6403-3175-4mg |
1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |
1428374-66-6 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6403-3175-1mg |
1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |
1428374-66-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6403-3175-25mg |
1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |
1428374-66-6 | 25mg |
$109.0 | 2023-09-09 |
1-(diphenylmethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea 関連文献
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
1-(diphenylmethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}ureaに関する追加情報
Introduction to the Compound CAS No. 1428374-66-6: 1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea is a highly specialized organic compound with the CAS registry number 1428374-66-6. This compound belongs to the class of ureas, which are widely studied in medicinal chemistry due to their potential pharmacological activities. The structure of this compound is characterized by a urea backbone, with one substituent being a diphenylmethyl group and the other being a 2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl group. These substituents contribute to the compound's unique physicochemical properties and biological activity.
The synthesis of CAS No. 1428374-66-6 involves a series of multi-step reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex structures with high purity and yield. The diphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, while the thiazole ring is formed through a tandem cyclization process involving a thioamide intermediate.
Recent studies have highlighted the potential of 1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea as a lead compound in drug discovery. Researchers have demonstrated that this compound exhibits significant inhibitory activity against various enzyme targets, including kinases and proteases. Its ability to modulate these targets makes it a promising candidate for the development of novel therapeutic agents in oncology and inflammatory diseases.
The pharmacokinetic profile of CAS No. 1428374-66-6 has been extensively studied in preclinical models. Data from these studies indicate that the compound has favorable absorption and distribution properties, with moderate clearance rates. These characteristics suggest that it could be suitable for oral administration in humans, provided further toxicological evaluations confirm its safety profile.
In terms of structural optimization, ongoing research is focused on modifying the diphenylmethyl and thiazole substituents to enhance potency and selectivity. For instance, replacing the phenyl groups with electron-withdrawing or donating moieties has been shown to significantly alter the compound's binding affinity to its target proteins. Similarly, variations in the thiazole ring's substituents have been explored to improve its stability and bioavailability.
Another area of interest is the exploration of CAS No. 1428374-66-6 as a potential radiosensitizer in cancer therapy. Preclinical experiments have revealed that this compound enhances the efficacy of radiation therapy by inducing oxidative stress in tumor cells while sparing normal tissues. This dual mechanism of action positions it as a versatile agent in multimodal cancer treatment strategies.
From an analytical standpoint, the characterization of 1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yli)-thiazole ring system has been achieved using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed the stereochemistry and regiochemistry of the molecule, ensuring its structural integrity for subsequent biological evaluations.
In conclusion, CAS No. 1428374-66-X represents a cutting-edge advancement in medicinal chemistry with diverse applications across therapeutic areas. Its unique structure, coupled with promising preclinical data, underscores its potential as a lead compound for drug development programs targeting various disease states.
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